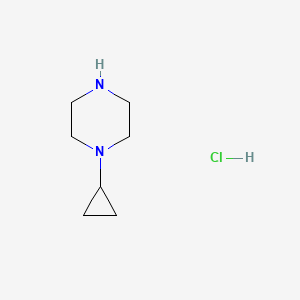

1-Cyclopropylpiperazine hydrochloride

Übersicht

Beschreibung

1-Cyclopropylpiperazine hydrochloride is a chemical compound with the molecular formula C7H15ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of tert-butyl 4-cyclopropylpiperazine-1-carboxylate with hydrogen chloride in 1,4-dioxane at room temperature. The reaction mixture is stirred for three hours under nitrogen, followed by filtration and washing with ether to obtain the crude product. The crude product is then purified by ion exchange chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropylpiperazine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylpiperazine N-oxide, while reduction could produce cyclopropylpiperazine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Cyclopropylpiperazine hydrochloride is primarily investigated for its potential as a lead compound in developing new pharmaceuticals targeting neurological disorders. The piperazine scaffold is well-established in pharmacology, with derivatives often acting as anxiolytics, antidepressants, and antipsychotics. The cyclopropyl moiety may enhance receptor binding and selectivity, potentially improving therapeutic efficacy.

Table 1: Structural Comparison of Cyclopropylpiperazine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Cyclopropylpiperazine | Cyclopropyl group, basic piperazine | Lacks nitrile functionality |

| 4-Cyclopropylpiperidine | Cyclopropyl group on a piperidine ring | More saturated structure; different pharmacology |

| 1-(Cyclopropyl)-4-(2-methoxyphenyl)piperazine | Cyclopropyl and methoxyphenyl substituents | Enhanced lipophilicity; potential for CNS activity |

| N-cyclopropyldiphenylmethanamine | Cyclopropyl group connected to a diphenyl structure | Distinct pharmacological profile; used in antidepressants |

Neuropharmacological Studies

Research indicates that compounds similar to this compound exhibit significant interactions with serotonin and dopamine receptors, which are critical in treating mood disorders. Studies focusing on the binding affinity of this compound to various receptors are ongoing, with preliminary results suggesting promising interactions that may lead to effective treatments for anxiety and depression.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds containing the piperazine moiety. For instance, derivatives have been synthesized to enhance their activity against viral infections, such as the Potato Virus Y (PVY). The introduction of a cyclopropyl substituent has been shown to improve hydrophobicity and spatial resistance, which may contribute to enhanced antiviral efficacy .

Table 2: Antiviral Activity Assessment of Piperazine Derivatives

| Compound Name | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| C35 (with cyclopropyl) | 53.3 ± 2.5% | 56.9 ± 1.5% | 85.8 ± 4.4% |

| Ningnanmycin (control) | 49.1 ± 2.4% | 50.7 ± 4.1% | 82.3 ± 6.4% |

| Moroxydine hydrochloride (control) | 36.7 ± 2.7% | 31.4 ± 2.0% | 57.1 ± 1.8% |

Drug Development Potential

The unique combination of structural elements in this compound suggests its utility in drug design and development processes aimed at optimizing pharmacological profiles for various therapeutic areas. Its dual hydrochloride form may enhance solubility and bioavailability, making it a candidate for further exploration in clinical settings .

Future Research Directions

Ongoing research aims to elucidate the specific mechanisms of action of this compound, particularly its interactions with neurotransmitter systems and its potential side effects. Investigations into its pharmacokinetics and long-term efficacy are essential for establishing its viability as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 1-cyclopropylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of certain neural activities. This mechanism is similar to that of other piperazine derivatives, which are known to have anthelmintic and neuroactive properties .

Vergleich Mit ähnlichen Verbindungen

- 1-Cyclopropylpiperazine

- 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

- Cyclopropanamine

Comparison: 1-Cyclopropylpiperazine hydrochloride is unique due to its specific chemical structure and properties. Compared to other similar compounds, it has distinct reactivity and biological activity, making it valuable for specific applications in research and industry. Its hydrochloride form enhances its solubility and stability, which is advantageous for various experimental and industrial processes .

Biologische Aktivität

1-Cyclopropylpiperazine hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a cyclopropyl group attached to a piperazine ring, has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C7H16Cl2N2

- Molecular Weight : 199.12 g/mol

- CAS Number : 139256-79-4

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 200.0 ± 8.0 °C at 760 mmHg

- Flash Point : 89.2 ± 9.4 °C

Pharmacological Properties

1-Cyclopropylpiperazine and its derivatives have been studied for various pharmacological activities, predominantly in the fields of psychiatry and neurology. The piperazine scaffold is known for its anxiolytic, antidepressant, and antipsychotic properties, which are often attributed to their interaction with neurotransmitter receptors.

The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter systems:

- Serotonin Receptors : Compounds with a piperazine structure often exhibit affinity for serotonin receptors (5-HT), which are crucial in mood regulation.

- Dopamine Receptors : Some studies suggest that piperazine derivatives may also interact with dopamine receptors, influencing psychotropic effects.

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the antidepressant-like effects of various piperazine derivatives, including 1-cyclopropylpiperazine. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression-like symptoms.

- Anxiolytic Effects : Another research focused on the anxiolytic properties of piperazine derivatives. The findings demonstrated that administration of 1-cyclopropylpiperazine led to increased exploratory behavior in open field tests, indicating reduced anxiety levels.

- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of piperazine compounds against oxidative stress-induced neuronal damage. In vitro experiments showed that 1-cyclopropylpiperazine could mitigate cell death in neuronal cell lines exposed to oxidative stress.

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

1-cyclopropylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c1-2-7(1)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDCRBLLCMMLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626294 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223556-29-4 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.